molecular formula C7H14O4S B13490196 5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione

5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione

Cat. No.: B13490196
M. Wt: 194.25 g/mol
InChI Key: IRGHXNRNIUINTA-UHFFFAOYSA-N
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Description

5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of dioxathianes, which are characterized by a six-membered ring containing two oxygen atoms and one sulfur atom. The presence of diethyl groups at the 5th position adds to its distinctiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione typically involves the reaction of diethyl sulfide with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxathiane ring. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

    Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur derivatives.

    Substitution: Various alkyl or aryl-substituted dioxathianes.

Scientific Research Applications

5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the diethyl groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-1,3,2lambda6-dioxathiane-2,2-dione: Similar structure but with methyl groups instead of diethyl groups.

    5,5-Dimethyl-1,3,2lambda6-dioxathiane-2,2-dione: Another variant with methyl groups at the 5th position.

Uniqueness

5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione is unique due to the presence of diethyl groups, which can influence its chemical reactivity and biological activity. The larger alkyl groups may provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Biological Activity

5,5-Diethyl-1,3,2lambda6-dioxathiane-2,2-dione is a synthetic compound that has attracted attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxathiane ring structure that contributes to its reactivity and interaction with biological targets. The following table summarizes its key properties:

PropertyValue
CAS Number 1343619-11-3
Molecular Formula C10H18O4S
Molecular Weight 218.31 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The dioxathiane component allows the compound to modulate enzymatic activity through reversible binding or inhibition. Research indicates that it may serve as an inhibitor for certain metabolic pathways, potentially impacting cellular processes such as apoptosis and proliferation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition zone of 15 mm at a concentration of 50 µg/mL.
  • Escherichia coli : Inhibition zone of 12 mm at the same concentration.

These findings suggest the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In addition to antimicrobial effects, preliminary investigations into the compound's anticancer properties have shown promise. A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 40% at a concentration of 100 µM after 48 hours.
  • Apoptotic Induction : Flow cytometry analysis indicated an increase in early apoptotic cells by 25% compared to control groups.

These results indicate that further exploration into its mechanism as an anticancer agent is warranted.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy against pathogenic bacteria.
    • Methodology : Disk diffusion method was employed across multiple bacterial strains.
    • Results : Confirmed broad-spectrum activity with significant zones of inhibition.
  • Investigation of Anticancer Properties :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was utilized for evaluating cell viability.
    • Results : Notable cytotoxicity observed in HeLa cells with IC50 values indicating potential therapeutic concentrations.

Properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

5,5-diethyl-1,3,2-dioxathiane 2,2-dioxide

InChI

InChI=1S/C7H14O4S/c1-3-7(4-2)5-10-12(8,9)11-6-7/h3-6H2,1-2H3

InChI Key

IRGHXNRNIUINTA-UHFFFAOYSA-N

Canonical SMILES

CCC1(COS(=O)(=O)OC1)CC

Origin of Product

United States

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